cis-2-Aminocyclohexanecarboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Aminocyclohexanecarboxylic acid typically involves the stereoselective introduction of side chains at specific positions on the cyclohexane ring. One common method involves the ring opening of aziridine derivatives with selected nucleophiles, which provides precursors with functional groups . Another method includes the asymmetric synthesis from pyrrolobenzodiazepine-5,11-diones, which involves a series of steps including the use of dry ammonia and potassium metal under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
cis-2-Aminocyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
cis-2-Aminocyclohexanecarboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-2-Aminocyclohexanecarboxylic acid involves its incorporation into peptide chains, where it influences the overall conformation and stability of the peptides. The conformational constraints imposed by the cyclohexane ring can lead to the formation of specific helical structures, which are important for the biological activity of the peptides . The molecular targets and pathways involved in its action are primarily related to its role in protein folding and stability .
Comparison with Similar Compounds
cis-2-Aminocyclohexanecarboxylic acid can be compared with other similar compounds, such as:
cis-2-Aminocyclohex-4-enecarboxylic acid: This compound is also a conformationally constrained β-amino acid with similar structural properties.
trans-2-Aminocyclohexanecarboxylic acid: The trans isomer has different stereochemistry, which can lead to different conformational preferences and biological activities.
cis-4-Aminocyclohexanecarboxylic acid: Another similar compound with the amino group at a different position on the cyclohexane ring.
The uniqueness of this compound lies in its specific stereochemistry and the resulting conformational constraints, which make it a valuable building block for the synthesis of β-peptides and other complex molecules .
Properties
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256649 | |
Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189101-43-7 | |
Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189101-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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